5-n-Octyl-2,2'-Bithiophen

Übersicht

Beschreibung

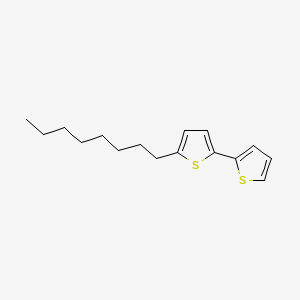

5-n-Octyl-2,2’-bithiophene is an organic compound with the molecular formula C16H22S2. It is a derivative of bithiophene, where an octyl group is attached to the 5-position of the bithiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the development of conducting polymers and organic semiconductors .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Field-Effect Transistors (OFETs)

5-n-Octyl-2,2'-bithiophene is utilized as a semiconductor in the fabrication of organic field-effect transistors. Its high charge carrier mobility and stability make it suitable for use in electronic devices. The introduction of the octyl group enhances solubility, allowing for better film formation during device fabrication.

Organic Photovoltaics (OPVs)

In organic photovoltaics, 5-n-Octyl-2,2'-bithiophene serves as a building block for conjugated polymers. Its ability to facilitate efficient charge transport contributes to improved power conversion efficiencies in solar cells. Research indicates that devices incorporating this compound can achieve notable efficiencies compared to traditional materials.

Materials Science

Development of New Materials

The compound is employed in the creation of new materials with tailored electronic and optical properties. Its conjugated structure allows for the tuning of energy levels and absorption spectra, making it valuable in designing materials for sensors and optoelectronic applications.

Case Study: Synthesis of Bithiophene Derivatives

A study demonstrated the synthesis of various bithiophene derivatives through palladium-catalyzed reactions, highlighting the versatility of 5-n-Octyl-2,2'-bithiophene as a precursor for developing novel materials with enhanced properties .

| Compound | Application | Properties |

|---|---|---|

| 5-n-Octyl-2,2'-bithiophene | Semiconductor | High charge mobility |

| 3-n-Octylthiophene | Photovoltaics | Enhanced light absorption |

Biological Studies

Antioxidant Activity

Research has shown that compounds within the thiophene family, including 5-n-Octyl-2,2'-bithiophene, exhibit antioxidant properties that can mitigate oxidative stress in cells. This potential makes it a candidate for further studies in biomedical applications.

Anticancer Properties

Preliminary studies indicate that derivatives of bithiophene may inhibit cancer cell proliferation. For instance, a case study highlighted the cytotoxic effects of various thiophene derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with 5-n-Octyl-2,2'-bithiophene showing an IC50 value of approximately 25 μM against MCF-7 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-n-Octyl-2,2'-bithiophene | MCF-7 | 25 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Chemical Sensors

The compound's ability to interact with various analytes makes it suitable for use in chemical sensors. Its conductive properties allow for the detection of specific chemicals through changes in electrical conductivity or optical response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Octyl-2,2’-bithiophene typically involves the coupling of 5-bromo-2,2’-bithiophene with 1-bromooctane in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of 5-n-Octyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient coupling and minimal by-product formation .

Analyse Chemischer Reaktionen

Types of Reactions

5-n-Octyl-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bithiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or other halogenating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated bithiophenes and other substituted derivatives.

Wirkmechanismus

The mechanism of action of 5-n-Octyl-2,2’-bithiophene in electronic applications involves its ability to conduct electricity through the delocalization of π-electrons along the bithiophene backbone. The octyl group enhances the solubility and processability of the compound, making it suitable for use in various electronic devices. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of charge carriers (electrons and holes) that facilitate electrical conductivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’-Bithiophene: The parent compound without the octyl substitution.

3,3’-Dioctyl-2,2’-bithiophene: A similar compound with octyl groups at the 3,3’-positions.

5-n-Hexyl-2,2’-bithiophene: A derivative with a hexyl group instead of an octyl group.

Uniqueness

5-n-Octyl-2,2’-bithiophene is unique due to its enhanced solubility and processability compared to its unsubstituted counterpart, 2,2’-bithiophene. The presence of the octyl group also influences the electronic properties of the compound, making it more suitable for specific applications in organic electronics .

Biologische Aktivität

5-n-Octyl-2,2'-bithiophene is a compound that belongs to the bithiophene family, characterized by its two thiophene rings linked by a single bond and an octyl group at the 5-position. This compound has garnered attention in various fields, particularly for its potential biological activities, which include antimicrobial, anticancer properties, and applications in organic electronics.

- Molecular Formula : C18H30S2

- Molecular Weight : Approximately 306.57 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in organic solvents, making it suitable for various applications in organic electronics and materials science.

Antimicrobial Activity

Research indicates that bithiophene derivatives can possess antibacterial and antifungal properties. These activities are primarily attributed to their ability to disrupt cellular membranes. For instance:

- Mechanism of Action : Bithiophenes may integrate into lipid bilayers, leading to membrane destabilization and cell death.

- Case Study : A study demonstrated that certain bithiophene derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans.

Anticancer Properties

Bithiophenes have also been investigated for their potential in cancer therapy:

- Photodynamic Therapy (PDT) : Some derivatives have been explored for their ability to absorb light and generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells.

- Case Study : Research on 5-(4-hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene indicated its potential as a marker for cell lesions associated with Alzheimer’s disease, highlighting its relevance in neurodegenerative conditions.

Table 1: Summary of Biological Activities of Bithiophene Derivatives

The mechanisms through which 5-n-Octyl-2,2'-bithiophene exerts its biological effects involve several pathways:

- Membrane Disruption : By integrating into cellular membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species Generation : In photodynamic applications, the compound can produce ROS upon light activation, damaging cellular components.

- Electronics Interaction : In organic field-effect transistors (OFETs), the delocalized π-electron system facilitates charge transport which is crucial for device performance but also suggests potential interactions with biological systems.

Applications in Medicine and Industry

The versatility of 5-n-Octyl-2,2'-bithiophene extends beyond biological activity:

- Drug Delivery Systems : Its structural properties allow it to be utilized in formulating drug delivery vehicles.

- Medical Devices : Research is ongoing regarding its use as a component in devices due to its biocompatibility and electrical properties.

- Organic Electronics : It plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells due to its favorable electronic characteristics.

Eigenschaften

IUPAC Name |

2-octyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEIXHZLTHTEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719959 | |

| Record name | 5-Octyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93164-73-9 | |

| Record name | 5-Octyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.